Influenza virus NP (266-274)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Influenza virus NP (266-274) is a peptide derived from the nucleoprotein of the influenza virus. This nucleoprotein is a highly conserved multifunctional protein that plays an essential role in the infection process of all subtypes of influenza virus. It is involved in the regulation of viral polymerase activity and the transport of the viral genome into and out of the host cell nucleus by forming the viral ribonucleoprotein complex .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Influenza virus NP (266-274) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like Influenza virus NP (266-274) often employs automated peptide synthesizers that follow the SPPS method. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Influenza virus NP (266-274) can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine and cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as N-hydroxysuccinimide (NHS) esters, can be used for amino acid substitution.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .
Scientific Research Applications
Chemistry
In chemistry, Influenza virus NP (266-274) is used as a model peptide to study protein-peptide interactions and to develop peptide-based inhibitors targeting viral proteins .
Biology
In biological research, this peptide is used to investigate the mechanisms of viral replication and host immune response. It serves as a tool to study the role of nucleoprotein in the viral life cycle .
Medicine
In medicine, Influenza virus NP (266-274) is explored for its potential as a vaccine candidate. It is also used in the development of antiviral drugs that target the nucleoprotein to inhibit viral replication .
Industry
In the pharmaceutical industry, this peptide is used in high-throughput screening assays to identify potential antiviral compounds. It is also employed in the production of diagnostic kits for influenza virus detection .
Mechanism of Action
Influenza virus NP (266-274) exerts its effects by interacting with the viral ribonucleoprotein complex. The nucleoprotein binds to viral RNA and regulates the activity of the viral polymerase. This interaction is crucial for the replication and transcription of the viral genome. The peptide also plays a role in the nuclear import and export of the viral ribonucleoprotein complex, facilitating the transport of the viral genome into and out of the host cell nucleus .
Comparison with Similar Compounds
Similar Compounds
Influenza virus NP (1-498): The full-length nucleoprotein involved in similar functions as the NP (266-274) peptide.
Influenza virus NP (1-230): A truncated version of the nucleoprotein used in structural studies.
Influenza virus NP (231-498): Another truncated version used to study specific domains of the nucleoprotein.
Uniqueness
Influenza virus NP (266-274) is unique due to its specific sequence, which allows it to interact with key functional domains of the nucleoprotein. This interaction is essential for the regulation of viral polymerase activity and the transport of the viral genome. Its highly conserved nature makes it an attractive target for antiviral drug development .
Properties
Molecular Formula |
C43H77N15O11 |
---|---|
Molecular Weight |
980.2 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C43H77N15O11/c1-8-24(6)33(45)40(66)57-29(16-22(2)3)37(63)54-27(13-11-15-49-43(46)47)36(62)50-19-32(60)53-31(20-59)39(65)58-34(23(4)5)41(67)52-25(7)35(61)56-30(17-26-18-48-21-51-26)38(64)55-28(42(68)69)12-9-10-14-44/h18,21-25,27-31,33-34,59H,8-17,19-20,44-45H2,1-7H3,(H,48,51)(H,50,62)(H,52,67)(H,53,60)(H,54,63)(H,55,64)(H,56,61)(H,57,66)(H,58,65)(H,68,69)(H4,46,47,49)/t24-,25-,27-,28-,29-,30-,31-,33-,34-/m0/s1 |
InChI Key |
VEMFDDRJGROATN-OALNSFTHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.